1-benzyl-3-butyl-3H-benzimidazol-1-ium
Description
1-Benzyl-3-butyl-3H-benzimidazol-1-ium is a cationic benzimidazole derivative characterized by a benzyl group at the 1-position and a butyl chain at the 3-position of the benzimidazolium core. The quaternized nitrogen at the 1-position confers cationic charge, making it a member of the imidazolium salt family. Such compounds are often studied for their applications in ionic liquids, catalysis, and supramolecular chemistry due to their tunable physicochemical properties. The butyl substituent enhances lipophilicity and may lower melting points compared to shorter-chain analogs, while the benzyl group contributes aromatic stacking interactions.
Properties
Molecular Formula |
C18H21N2+ |
|---|---|
Molecular Weight |
265.38 |
IUPAC Name |
1-benzyl-3-butylbenzimidazol-1-ium |
InChI |
InChI=1S/C18H21N2/c1-2-3-13-19-15-20(14-16-9-5-4-6-10-16)18-12-8-7-11-17(18)19/h4-12,15H,2-3,13-14H2,1H3/q+1 |
InChI Key |
IKTSLWSJDFMBPW-UHFFFAOYSA-N |
SMILES |
CCCCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 1-benzyl-3-butyl-3H-benzimidazol-1-ium with analogous compounds, focusing on substituent-driven differences:
*Hypothesized based on trends in alkylimidazolium salts.
Key Observations:
- Cationic vs. Neutral Systems : The cationic nature of this compound enhances ionic conductivity and solubility in polar media compared to neutral analogs like 1-allyl-3-benzyl-1H-benzimidazol-2(3H)-one, which exhibit stronger intermolecular hydrogen bonding (e.g., C–H⋯O interactions in crystals) .
- Alkyl Chain Length : The butyl group in the target compound likely reduces melting points relative to shorter-chain benzimidazolium salts (e.g., 1-benzyl-3-methyl analogs) but increases viscosity compared to longer-chain derivatives (e.g., octyl-substituted imidazolium salts).
- Aromatic vs. Aliphatic Substituents : The benzyl group enables π-π stacking, which may stabilize ionic liquid phases or supramolecular assemblies, whereas allyl groups (as in the neutral analog) favor reactivity in cross-coupling or polymerization reactions .
Structural and Crystallographic Differences
- Planarity and Dihedral Angles : In 1-allyl-3-benzyl-1H-benzimidazol-2(3H)-one, the benzimidazolone core is nearly planar (max. deviation: 0.006 Å), with the benzyl and allyl groups oriented at dihedral angles of 80.6° and 77.4°, respectively . By contrast, cationic benzimidazolium salts typically exhibit less planar geometry due to steric hindrance from substituents and charge delocalization.
- Hydrogen Bonding : Neutral benzimidazolones form bifurcated C–H⋯O networks, whereas cationic analogs rely on ion-dipole interactions or anion coordination, altering their solid-state packing and solubility profiles.
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